molecular formula C9H8F2O3 B13341769 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid

2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid

Cat. No.: B13341769
M. Wt: 202.15 g/mol
InChI Key: UQWKMSWWOKOSKS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O3 This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated phenylboronic acids in a Suzuki coupling reaction, followed by further functionalization to introduce the methoxy group and acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions using appropriate catalysts and reagents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorine atoms and the methoxy group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-(3-Fluoro-2-methoxyphenyl)acetic acid

Comparison: 2-Fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

UQWKMSWWOKOSKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C(C(=O)O)F

Origin of Product

United States

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